

Technical Support Center: Strontium Zirconate Thermal Barrier Coatings

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Strontium zirconate*

Cat. No.: *B085092*

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This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with **strontium zirconate** (SrZrO_3) thermal barrier coatings (TBCs).

Frequently Asked Questions (FAQs)

Q1: What is **strontium zirconate** and why is it used for thermal barrier coatings?

A1: **Strontium zirconate** (SrZrO_3) is a ceramic material with a perovskite structure that is investigated as an alternative to the current industry standard, yttria-stabilized zirconia (YSZ), for TBC applications.^[1] Its potential benefits include a high melting point, phase stability at high temperatures, and low thermal conductivity, which are crucial for protecting underlying superalloy components in high-temperature environments like gas turbines.^{[2][3][4]}

Q2: What are the primary causes of cracking in SrZrO_3 TBCs?

A2: Cracking in SrZrO_3 TBCs is a complex issue stemming from several factors. The main causes include:

- **Thermal Expansion Mismatch:** A significant difference between the coefficient of thermal expansion (CTE) of the SrZrO_3 topcoat and the metallic bond coat and substrate induces stress during thermal cycling, leading to cracks.^{[5][6][7]}

- **Sintering:** At high operating temperatures (above 1200°C), the porous microstructure of the TBC can densify, a process known as sintering.[3][8] This increases the elastic modulus (stiffening the coating) and reduces its strain tolerance, making it more susceptible to cracking.[8]
- **Phase Instability:** While generally more stable than YSZ, some phase transformations in SrZrO₃ can cause volume changes, inducing stresses that may lead to cracking.[9] Doping with rare-earth elements can help restrain these phase transitions.[9]
- **Thermally Grown Oxide (TGO) Layer:** During high-temperature exposure, an oxide layer (TGO), typically alumina, grows at the interface between the ceramic topcoat and the metallic bond coat.[10][11] The growth of this layer can induce stresses that contribute to crack initiation and propagation near the interface.[1][10]
- **Environmental Factors:** Infiltration of molten deposits, such as calcium-magnesium-alumino-silicate (CMAS), from the operating environment can stiffen the coating, reduce its strain tolerance, and lead to spallation.[6][12]

Q3: How does doping affect the properties of SrZrO₃ coatings?

A3: Doping SrZrO₃, particularly at the Zr site with rare-earth elements like Ytterbium (Yb), Gadolinium (Gd), or Scandium (Sc), can significantly improve its properties for TBC applications.[9][13] Doping can restrain phase transitions, improve phase stability, and reduce thermal conductivity.[9][13] For example, co-doping with Yb₂O₃ and Ta₂O₅ can result in a material that is phase-stable up to 1450°C.[9] Furthermore, doping has been shown to improve thermal cycling lifetime compared to YSZ.[9]

Q4: What is the role of the bond coat in a TBC system?

A4: The bond coat is a metallic layer applied to the superalloy substrate before the ceramic topcoat. It serves two primary functions: 1) It reduces the thermal mismatch between the ceramic topcoat and the substrate, and 2) It protects the substrate from oxidation and corrosion.[14] The formation of a protective, slow-growing TGO layer on the bond coat is critical for the TBC's durability.[7]

Troubleshooting Guide

Problem 1: The SrZrO₃ coating is cracking and spalling during thermal cycling tests.

Possible Cause	Diagnostic Check	Suggested Solution
High Thermal Mismatch Stress	Measure the Coefficient of Thermal Expansion (CTE) of your substrate, bond coat, and SrZrO ₃ topcoat. A large mismatch is a likely culprit.	<ul style="list-style-type: none">- Introduce a functionally graded material (FGM) layer between the bond coat and topcoat.[15]- Use a more porous atmospheric plasma spray (APS) interlayer to improve strain tolerance.[16]- Consider doping the SrZrO₃ to modify its CTE.
Sintering and Stiffening of the Coating	Use Scanning Electron Microscopy (SEM) to examine the cross-section of a cycled coating. Look for evidence of densification, pore closure, and healing of microcracks compared to an as-sprayed coating. [8]	<ul style="list-style-type: none">- Select dopants known to increase sintering resistance. SrZrO₃ has a lower sintering rate than YSZ at 1200°C.[1]- Optimize the coating microstructure during deposition to create a more strain-tolerant structure, such as one with vertical cracks.
Excessive TGO Growth	Analyze the TBC cross-section using SEM and Energy-Dispersive X-ray Spectroscopy (EDS) to measure the thickness and composition of the TGO layer. Rapid or non-uniform growth can lead to failure.	<ul style="list-style-type: none">- Optimize the bond coat composition (e.g., MCrAlY) to promote the growth of a stable, slow-growing α-Al₂O₃ layer.[7]- Consider pre-oxidation of the bond coat before depositing the ceramic topcoat.[7]
Phase Instability	Perform X-ray Diffraction (XRD) on as-sprayed and cycled coatings to identify any detrimental phase transformations.	<ul style="list-style-type: none">- Stabilize the SrZrO₃ perovskite structure by doping with suitable elements like Gd₂O₃ or Yb₂O₃, which can suppress phase transitions.[9]

Problem 2: The coating shows poor adhesion to the bond coat after deposition.

Possible Cause	Diagnostic Check	Suggested Solution
Inadequate Substrate Preparation	Examine the surface of the bond coat before coating. It should be clean and have a specific roughness profile to ensure mechanical interlocking.	<ul style="list-style-type: none">- Ensure proper grit blasting of the substrate/bond coat surface to achieve optimal roughness (e.g., maximum total roughness of 30 μm).^[15]- Clean the surface thoroughly to remove any contaminants before spraying.
Incorrect Plasma Spray Parameters	Review your atmospheric plasma spray (APS) parameters. In-flight particle temperature and velocity are critical.	<ul style="list-style-type: none">- Optimize spray parameters such as torch power and spray distance. Adherent coatings with low porosity can be achieved at parameters like 24 kW power and 80 mm distance.^[17]- Use a particle diagnostics system to measure and control in-flight particle characteristics.^[17]

Data and Properties

Table 1: Thermal and Mechanical Properties of Zirconate-Based TBC Materials

Material	Thermal Conductivity (W/m·K)	CTE (10^{-6} K^{-1})	Fracture Toughness ($\text{MPa}\cdot\text{m}^{1/2}$)	Young's Modulus (GPa)
YSZ (Yttria-Stabilized Zirconia)	~2.2 - 2.5 (dense)[4][7]	~10.3 - 11[4][7]	~2.0[16]	~246[18]
SrZrO ₃ (Strontium Zirconate)	Lower than YSZ[9]	~12.4 (at 1000°C)[7]	Comparable to YSZ[1]	Lower than YSZ[1]
Gd ₂ Zr ₂ O ₇ (Gadolinium Zirconate)	~1.4 - 1.8 (dense)[4][19]	Low[4]	~1.0[19]	Lower than YSZ
CaZrO ₃ (Calcium Zirconate)	~2.0[7]	~12.4 (at 1000°C)[7]	-	-

Note: Properties are highly dependent on material density, microstructure, and temperature.

Key Experimental Protocols

1. Sol-Gel Synthesis of SrZrO₃ Powder

This method provides a way to produce fine, homogenous ceramic powders.

- **Precursors:** Start with stoichiometric ratios of precursor salts, such as strontium chloride ($\text{SrCl}_2\cdot 2\text{H}_2\text{O}$) and zirconium oxychloride ($\text{ZrOCl}_2\cdot 8\text{H}_2\text{O}$).[20]
- **Chelation:** Prepare equimolar solutions of the salts in distilled water. Add a chelating agent like Ethylenediaminetetraacetic acid (EDTA) to the solution.[20]
- **pH Adjustment:** Mix the solutions at room temperature. Adjust the pH by adding a base, such as sodium hydroxide (NaOH) solution, to form a gel.[20]
- **Drying and Calcination:** Wash the resulting gel with distilled water to remove impurities. Dry the gel, typically at around 120°C.[20] Finally, calcine the dried powder at a high temperature

(e.g., 1100°C for 8 hours) to form the crystalline SrZrO₃ phase.[\[20\]](#)

- Characterization: Confirm the crystal structure and phase purity of the synthesized powder using X-Ray Diffraction (XRD).[\[20\]](#)

2. Atmospheric Plasma Spraying (APS) of TBCs

APS is a common technique for depositing TBCs.

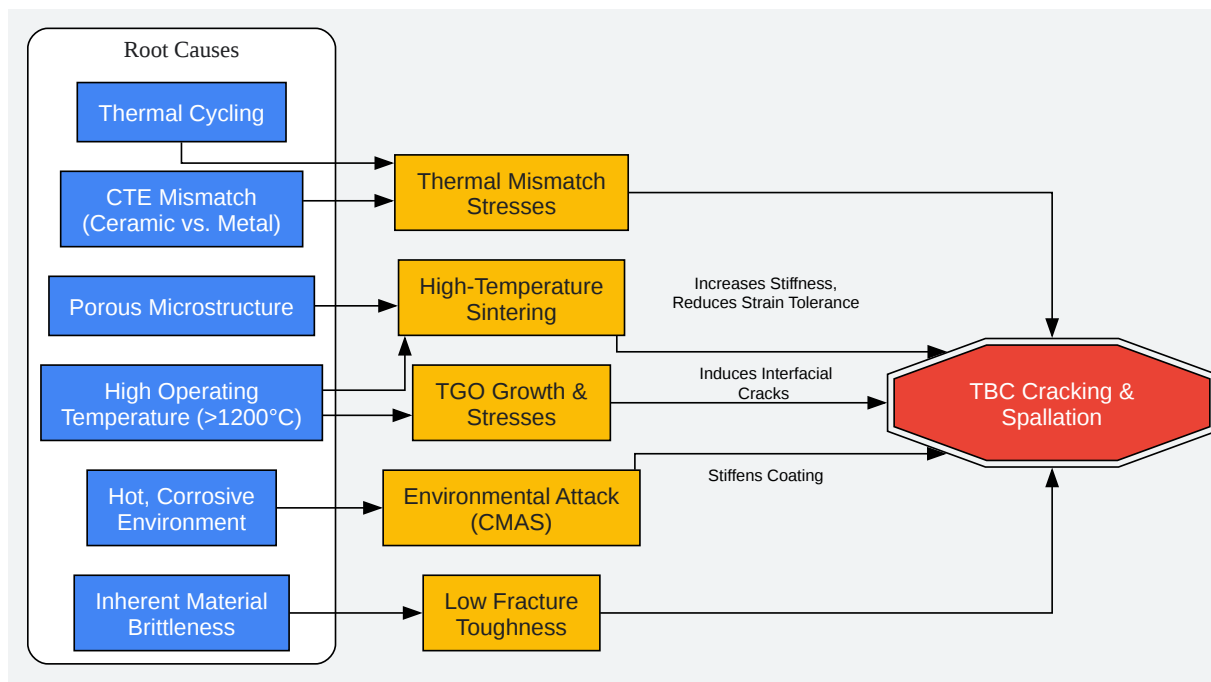
- Substrate Preparation: Prepare the substrate by sandblasting with an abrasive like corundum to create a rough surface, which enhances coating adhesion.[\[15\]](#)
- Bond Coat Application: Apply a bond coat layer (e.g., NiCoCrAlY) onto the prepared substrate using APS.
- Top Coat Deposition: Inject the synthesized SrZrO₃ powder into a high-temperature plasma jet. The particles melt and are propelled onto the bond-coated substrate, forming the ceramic topcoat.[\[20\]](#)
- Parameter Control: Critical spray parameters that influence coating microstructure and properties include:
 - Plasma gun power (e.g., 24 kW)[\[17\]](#)
 - Plasma gas composition and pressure (e.g., Ar-H₂ mixture)[\[15\]](#)
 - Spraying distance (e.g., 80 mm - 18 cm)[\[15\]](#)[\[17\]](#)
 - Powder flow rate (e.g., 1.5 kg/h)[\[15\]](#)
 - Substrate cooling (e.g., strongly air-cooled)[\[15\]](#)
- Characterization: Analyze the coating's thickness, porosity, and microstructure using Scanning Electron Microscopy (SEM).[\[17\]](#)[\[20\]](#)

3. Furnace Thermal Cycling Test

This test evaluates the durability and failure mechanisms of TBCs under thermal cycling.

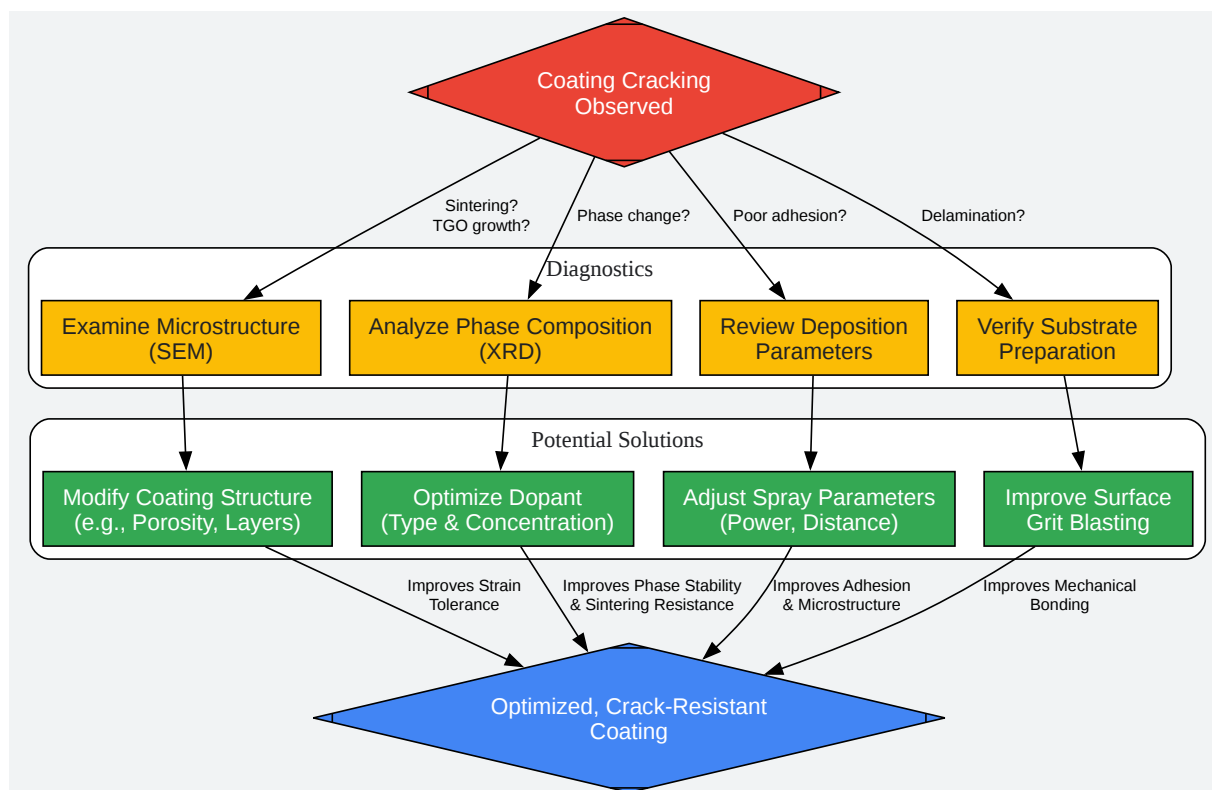
- **Sample Preparation:** Prepare coated coupon samples for testing.
- **Cycling Profile:** The test involves repeatedly heating the samples to a high temperature and then cooling them. A typical cycle might involve:
 - Heating in a furnace to a peak temperature (e.g., 1100°C) for a set duration (e.g., 120 minutes).[16]
 - Removing the samples from the furnace and cooling them rapidly in air, often assisted by a fan, for a set duration (e.g., 15 minutes).[16]
- **Failure Criterion:** The test is continued for numerous cycles until a predefined failure point is reached. Failure is often defined as a certain percentage of the ceramic coating spalling off the substrate (e.g., 30% spallation).[16]
- **Post-Test Analysis:** After failure, the samples are analyzed using techniques like SEM and XRD to investigate the failure mechanisms, such as crack paths, TGO thickness, and phase changes.[16]

Visualizations



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Caption: Key mechanisms leading to cracking and failure in thermal barrier coatings.



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Caption: A logical workflow for troubleshooting cracking in SrZrO₃ TBCs.

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- To cite this document: BenchChem. [Technical Support Center: Strontium Zirconate Thermal Barrier Coatings]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b085092#preventing-cracking-in-strontium-zirconate-thermal-barrier-coatings]

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